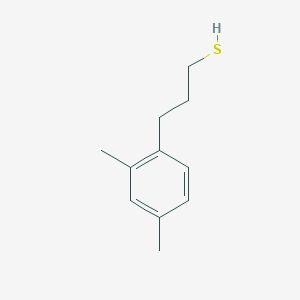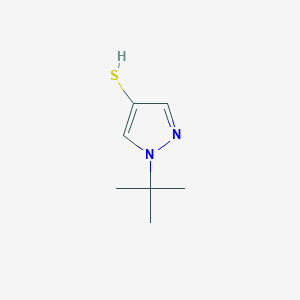
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is a chiral compound featuring a brominated furan ring and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the ethanol group. One common method is:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Chiral Reduction: The brominated furan is then subjected to a chiral reduction process using a chiral catalyst to introduce the ethanol group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and advanced chiral catalysts for the reduction step.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: 5-bromofuran-2-carboxylic acid or 5-bromofuran-2-carbaldehyde.
Reduction: 5-hydrofuran-2-yl-ethanol.
Substitution: 5-aminofuran-2-yl-ethanol or 5-thiofuran-2-yl-ethanol.
Applications De Recherche Scientifique
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the chiral center play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(5-Bromofuran-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
5-Bromofuran-2-carboxylic acid: Lacks the ethanol moiety but retains the brominated furan ring.
5-Aminofuran-2-yl-ethanol: Substitutes the bromine atom with an amino group.
Uniqueness
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a brominated furan ring and an ethanol group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H7BrO2 |
|---|---|
Poids moléculaire |
191.02 g/mol |
Nom IUPAC |
(1S)-1-(5-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |
Clé InChI |
WYEFYIXKOWQKIG-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(O1)Br)O |
SMILES canonique |
CC(C1=CC=C(O1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)

![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)




![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)




![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)

